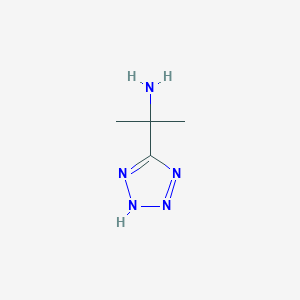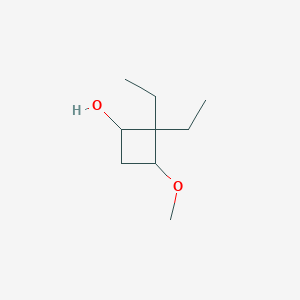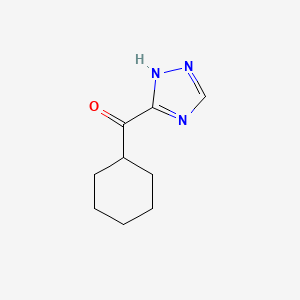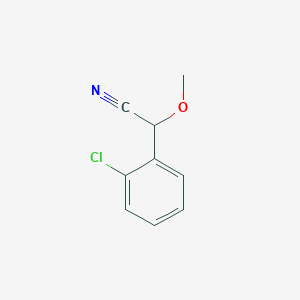![molecular formula C12H11F3O2 B1455944 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid CAS No. 29765-48-8](/img/structure/B1455944.png)
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid
Overview
Description
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid, with the chemical formula C₁₂H₁₁F₃O₂ , is a compound that belongs to the class of cyclopropane carboxylic acids. Its molecular weight is approximately 244.21 g/mol . The IUPAC name for this compound is 1-[4-(trifluoromethyl)benzyl]cyclopropanecarboxylic acid .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid and its derivatives play a pivotal role in organic chemistry, particularly in the synthesis of complex organic compounds. The utility of cyclopropane carboxylic acids in forming distally fluorinated ketones has been demonstrated, showcasing their relevance in creating fluoroalkylating reagents for various synthetic applications (Konik et al., 2017). Furthermore, these compounds have been used in the synthesis of specific cyclopropane derivatives, revealing their structural characteristics and potential applications in further chemical transformations (Yan & Liu, 2007).
Biological Activity and Natural Products
Certain derivatives of cyclopropane carboxylic acids have been identified to inhibit specific biological processes, such as the ethylene production in fruits, indicating their potential application in agricultural and biochemical research (Dourtoglou & Koussissi, 2000). The biological diversity and activity of natural products containing cyclopropane moieties, including antifungal, antimicrobial, and antitumor properties, have also been explored, demonstrating the significance of these compounds in drug discovery and pharmaceutical sciences (Coleman & Hudson, 2016).
Mechanistic Studies and Synthetic Methodologies
Mechanistic studies have elucidated the pathways involved in the ring cleavage and trifluoromethylation of cyclopropane carboxylic acids, leading to the synthesis of valuable fluorinated compounds (Ghosh et al., 2023). Similarly, the cyclopropanation processes and their applications in creating constrained systems for further synthetic utilization have been thoroughly investigated, underpinning the versatility of these compounds in organic synthesis (Szakonyi et al., 2002).
Safety and Hazards
- Hazard Statements : The compound poses risks associated with ingestion (H302) , skin irritation (H315) , eye irritation (H319) , and inhalation (H335) .
- Precautionary Statements : Handling precautions include avoiding contact with eyes, skin, and ingestion. Adequate ventilation and protective equipment are recommended during handling .
Mechanism of Action
Target of Action
The compound’s structure suggests that it may interact with various enzymes and receptors in the body due to the presence of the trifluoromethyl group .
Mode of Action
The trifluoromethyl group in the compound is known to play a significant role in pharmaceuticals, agrochemicals, and materials . The compound may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates is a key process in many biochemical pathways .
Result of Action
The compound’s trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Analysis
Biochemical Properties
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in metabolic pathways, influencing their activity and stability. For instance, it has been observed to inhibit certain enzymes, thereby modulating the biochemical pathways they regulate . The nature of these interactions often involves binding to the active site of the enzyme, leading to competitive inhibition.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it has been found to impact cell signaling pathways, potentially affecting cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has also been associated with changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, it has been shown to inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid profiles and energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, thereby influencing its biological activity . The compound’s distribution is also affected by its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)9-3-1-8(2-4-9)7-11(5-6-11)10(16)17/h1-4H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZCJCNCVMKKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Cyclobutylmethyl)amino]propan-1-ol](/img/structure/B1455867.png)

![Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B1455871.png)


![[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B1455878.png)





![Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate](/img/structure/B1455884.png)